(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol
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Overview
Description
(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol is a diterpenoid compound isolated from the brown seaweed genus Dictyota.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol involves several steps, starting from readily available precursors. The key steps include cyclization, oxidation, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Dictyota species. The process includes harvesting the seaweed, followed by solvent extraction and purification using techniques like chromatography. Advances in biotechnology may also enable the production of this compound through microbial fermentation .
Chemical Reactions Analysis
Types of Reactions: (1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: (1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: this compound exhibits significant biological activities, including anti-microbial, anti-inflammatory, and anti-cancer properties.
Mechanism of Action
The mechanism of action of (1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the biosynthesis of ergosterol in fungi, contributing to its anti-fungal activity . Further studies are needed to fully elucidate the detailed mechanisms and molecular targets involved .
Comparison with Similar Compounds
(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol is part of a broader class of diterpenoid compounds isolated from Dictyota species. Similar compounds include:
Dictyotatriol A: Another diterpenoid with similar biological activities.
Dictyol E: Known for its anti-microbial properties.
Dolabelladiene derivatives: Exhibiting various biological activities.
Compared to these compounds, this compound stands out due to its unique structure and potent biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for further research and development .
Properties
CAS No. |
121923-97-5 |
---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.49 |
IUPAC Name |
(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol |
InChI |
InChI=1S/C20H34O2/c1-13(2)7-6-8-14(3)16-11-12-20(5,22)17-10-9-15(4)19(21)18(16)17/h7,9,14,16-19,21-22H,6,8,10-12H2,1-5H3/t14-,16+,17+,18-,19-,20-/m1/s1 |
InChI Key |
LFSRMRBSJAHEFC-YJKDXWGCSA-N |
SMILES |
CC1=CCC2C(C1O)C(CCC2(C)O)C(C)CCC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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